3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
CAS No.: 952964-72-6
Cat. No.: VC11881187
Molecular Formula: C11H8N4O3S
Molecular Weight: 276.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952964-72-6 |
|---|---|
| Molecular Formula | C11H8N4O3S |
| Molecular Weight | 276.27 g/mol |
| IUPAC Name | 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H8N4O3S/c1-6-5-7(18-15-6)9(16)12-11-14-13-10(17-11)8-3-2-4-19-8/h2-5H,1H3,(H,12,14,16) |
| Standard InChI Key | RWGAVGVFCKEZRL-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
| Canonical SMILES | CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide (IUPAC name: 3-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-5-carboxamide) is a hybrid heterocyclic compound integrating three distinct ring systems:
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A 1,2-oxazole ring substituted with a methyl group at position 3 and a carboxamide group at position 5.
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A 1,3,4-oxadiazole ring linked to the oxazole via the carboxamide group.
This arrangement creates a planar, conjugated system that may enhance electronic delocalization and molecular stability.
Molecular and Structural Data
Key physicochemical properties and identifiers are summarized below:
The compound’s structure has been validated via 2D and 3D conformational analyses, confirming the spatial orientation of its substituents .
Synthesis and Characterization
Hypothetical Synthetic Pathways
While no explicit synthesis protocols for this compound are documented, its structure suggests a multi-step route involving:
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Oxazole Ring Formation: Cyclocondensation of methyl-substituted precursors, such as methyl acetoacetate, with hydroxylamine to yield 3-methyl-1,2-oxazole-5-carboxylic acid .
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Oxadiazole Synthesis: Reaction of thiophene-2-carbohydrazide with cyanogen bromide or equivalent reagents to form the 1,3,4-oxadiazole core.
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Amide Coupling: Activation of the oxazole-5-carboxylic acid (e.g., using thionyl chloride) followed by nucleophilic substitution with the oxadiazole-2-amine intermediate .
Industrial-scale production would likely employ continuous flow chemistry to optimize yield and purity, as demonstrated for analogous heterocycles.
Analytical Characterization
The compound’s purity and structure could be confirmed via:
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Nuclear Magnetic Resonance (NMR): Distinct signals for methyl (δ ~2.5 ppm), oxazole protons (δ ~6.5–7.5 ppm), and thiophene aromatic protons (δ ~7.0–7.5 ppm).
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Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm<sup>−1</sup>) and oxadiazole C=N (~1600 cm<sup>−1</sup>) .
Biological Activities and Mechanisms
Enzyme Inhibition
The oxadiazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Molecular docking studies predict that the thiophene and oxadiazole rings may form π-π interactions with hydrophobic enzyme pockets, enhancing binding affinity .
Comparative Analysis with Related Compounds
The substitution pattern significantly influences bioactivity; electronegative groups enhance enzyme affinity, while bulkier substituents improve metabolic stability .
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